molecular formula C10H21NO2 B13123202 N-Methoxy-N,2-dimethylheptanamide

N-Methoxy-N,2-dimethylheptanamide

Cat. No.: B13123202
M. Wt: 187.28 g/mol
InChI Key: KMPDHHATASLLMS-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethylheptanamide is a chemical compound belonging to the class of Weinreb amides. These amides are highly valued in organic synthesis as versatile building blocks and intermediates . While specific studies on this heptanamide derivative are not available in the public domain, the well-established reactivity of the Weinreb amide group allows for reliable prediction of its utility. The primary research value of this compound lies in its role as a precursor to ketones and aldehydes. Weinreb amides are renowned for their stability and their selective reaction with organometallic reagents, such as Grignard or organolithium compounds, to produce ketones without over-addition . This makes this compound particularly useful in multi-step synthesis for the controlled construction of complex molecular architectures, including potential application in the synthesis of natural products and pharmacologically active compounds . The structure of this amide, featuring a branched carbon chain, may also make it a subject of interest in kinetic resolution studies aimed at obtaining enantiomerically enriched materials, a process that has been successfully demonstrated with similar tertiary 2-hydroxyamide derivatives . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct a thorough hazard assessment before handling.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-methoxy-N,2-dimethylheptanamide

InChI

InChI=1S/C10H21NO2/c1-5-6-7-8-9(2)10(12)11(3)13-4/h9H,5-8H2,1-4H3

InChI Key

KMPDHHATASLLMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Amide Formation via Oxime Ester Intermediates

One efficient approach to prepare N-methoxy amides, including N-Methoxy-N,2-dimethylheptanamide, involves the use of oxime esters as activated intermediates. This method is supported by synthetic studies on related compounds where benzophenone oxime derivatives are coupled with carboxylic acids under mild conditions.

  • General Procedure :

    • The carboxylic acid corresponding to the 2-methylheptanoic acid moiety is reacted with benzophenone oxime in the presence of coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) solvent at room temperature.
    • This yields the oxime ester intermediate, which can be further transformed to the N-methoxy amide by appropriate subsequent steps.
    • Typical yields for such oxime ester formations range from 70% to 90%, depending on substrate and conditions.
  • Example Data from Literature :

Step Reagents/Conditions Yield (%) Notes
Oxime ester formation Carboxylic acid + benzophenone oxime + EDC + DMAP, DCM, rt, 16 h 70-90 Mild conditions, high selectivity
Purification Flash column chromatography (Cyclohexane:AcOEt gradient) - White solid product obtained

This approach is versatile and has been demonstrated for various substituted acids, including methoxy-substituted derivatives, enabling the preparation of N-methoxy amides with high purity.

Methoxylation and Subsequent Amidation via Darzens Reaction and Saponification

Another synthetic strategy involves multi-step transformations starting from ketones and proceeding through methoxylation, glycidic ester formation (Darzens reaction), and saponification to yield the desired amide.

Step Description Key Reagents/Conditions Temperature (°C) Yield (%) Notes
(i) Methoxylation of 6-methyl-5-hepten-2-one to methoxy ketone Methanol, sulfuric acid (H2SO4), solvent methanol 30-80 ~63 Acid-catalyzed methoxylation, ambient pressure
(ii) Darzens reaction with methyl chloroacetate and sodium methoxide Methyl chloroacetate, NaOMe, toluene, low temp (-20) -20 to 40 72.3 Glycidic ester formation and saponification
  • Details :

    • The methoxylation step converts 6-methyl-5-hepten-2-one to 6-methoxy-6-methylheptan-2-one using methanol and a strong Brønsted acid such as sulfuric acid.
    • The product is isolated by extraction and drying.
    • The subsequent Darzens reaction involves the reaction of the methoxy ketone with methyl chloroacetate in the presence of sodium methoxide at low temperatures to form an α,β-epoxy ester intermediate.
    • This intermediate is then saponified with sodium hydroxide to yield the corresponding acid, which can be converted to the amide.
  • Reaction Conditions Summary :

Step Reactants Solvent Temp (°C) Time Yield (%)
Methoxylation 6-methyl-5-hepten-2-one + MeOH + H2SO4 Methanol 50 20 hours 62.9
Darzens + Saponification Methoxy ketone + methyl chloroacetate + NaOMe + NaOH Toluene -20 to 40 20 hours (saponification) 72.3

This multi-step process is documented to provide overall yields exceeding 40% for the target aldehyde intermediate, which can be further elaborated to the amide.

Direct Amidation Using Sodium Hydride and Methoxyamine Derivatives

A more direct synthetic approach involves the use of sodium hydride as a base to deprotonate methoxyamine derivatives, which then react with acyl chlorides or esters to form N-methoxy amides.

  • Typical Reaction :

    • Sodium hydride (NaH) is slowly added to a solution of methoxyamine derivative in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature to generate the nucleophilic species.
    • The resulting anion is then reacted with the appropriate acyl chloride or activated ester of 2-methylheptanoic acid to form the N-methoxy amide.
    • This method affords the product as a pale yellow solid with moderate to good yields (e.g., 75% reported for related compounds).
  • Example Conditions :

Reagent Solvent Temp (°C) Yield (%) Notes
Sodium hydride + methoxyamine CH2Cl2 0 to rt ~75 Slow addition, inert atmosphere

This approach is particularly useful in complex molecule synthesis where protecting groups and mild conditions are required.

Comparative Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
Oxime ester coupling Carboxylic acid + benzophenone oxime + EDC/DMAP Room temperature, DCM solvent 70–90 Mild, high selectivity Requires purification by chromatography
Methoxylation + Darzens + saponification Methoxylation of ketone, Darzens reaction, saponification 30-80°C (methoxylation), -20 to 40°C (Darzens) 40–72 Good overall yield, scalable Multi-step, requires careful temp control
Direct amidation via NaH Deprotonation of methoxyamine, acylation 0°C to RT, inert atmosphere ~75 Direct, fewer steps Sensitive reagents, moisture sensitive

Research Findings and Notes

  • The methoxylation step is critical and typically uses methanol both as reagent and solvent with strong acid catalysis to achieve high conversion.
  • The Darzens reaction and subsequent saponification efficiently introduce the necessary carboxylic acid functionality with retention of the methoxy substituent on nitrogen.
  • Oxime ester coupling methods provide a versatile route to N-methoxy amides, allowing for structural diversity and mild reaction conditions, which is advantageous in complex molecule synthesis.
  • Sodium hydride-mediated direct amidation is effective but requires strict anhydrous conditions and careful handling due to the reactivity of NaH.
  • Purification methods commonly involve extraction, drying over sodium sulfate, and flash chromatography to achieve high purity products.
  • Reported yields vary but generally fall within the 60–90% range for individual steps, with overall yields depending on the synthetic sequence chosen.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methoxy-N,2-dimethylheptanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry: N-Methoxy-N,2-dimethylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which N-Methoxy-N,2-dimethylheptanamide exerts its effects is primarily through its interaction with specific molecular targets. The methoxy and dimethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Chain length and substituents significantly influence physical properties and reactivity. For example, MEM (C3) is a liquid, while aromatic analogs like S5 are oils or solids .
  • Unsaturation (e.g., in (E)-N-methoxy-N,3-dimethylhept-2-enamide) enhances reactivity in conjugate addition reactions .

Challenges :

  • Weinreb amides like N-methoxy-N,4-dimethylpent-3-enamide are noted for their synthetic difficulty, often requiring alternative pathways to avoid toxic reagents (e.g., NaCN) .
  • Longer-chain amides may require specialized purification due to increased hydrophobicity.

Physicochemical Properties and Spectral Data

Comparative Data (Selected Compounds)

Property MEM (E)-N-Methoxy-N,3-dimethylhept-2-enamide S5
Physical State Colorless oil Colorless liquid Colorless oil
Boiling Point 137.7°C (pred.) Not reported Not reported
Solubility Chloroform, DCM Organic solvents Chloroform, DCM
¹H NMR (Key Shifts) δ 3.20 (s, OCH₃) δ 5.80 (d, CH=CH) δ 7.30 (aromatic H)
IR (Key Peaks) 1650 cm⁻¹ (C=O) 1680 cm⁻¹ (C=O) 1645 cm⁻¹ (C=O)

Inferences for N-Methoxy-N,2-dimethylheptanamide :

  • Likely a liquid or low-melting solid (based on chain length).
  • Expected IR peak near 1650–1680 cm⁻¹ for the carbonyl group.
  • ¹H NMR would show signals for N-methoxy (δ ~3.20) and α-methyl groups (δ ~1.30).

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